N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide
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Overview
Description
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiazoles and chlorophenyl compounds are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The mode of action of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been reported to inhibit the replication of certain viruses .
Biochemical Pathways
Thiazoles are involved in a wide range of biochemical pathways due to their presence in many biologically active compounds. For example, thiamine, a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism, contains a thiazole ring .
Pharmacokinetics
The ADME properties of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazoles and chlorophenyl compounds can vary greatly depending on their specific structure and the receptors they interact with. For example, some thiazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of thiazoles and chlorophenyl compounds can be influenced by various environmental factors. For example, the solubility of these compounds in different solvents can affect their bioavailability .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the 2-Methylpropanamide Group: The final step involves the acylation of the thiazole derivative with 2-methylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or amines.
Substitution: Formation of substituted thiazoles with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share structural similarities.
Chlorophenyl Derivatives: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylhydrazine.
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-10(2)15(20)18-9-8-14-11(3)19-16(21-14)12-4-6-13(17)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVBHBJEDDYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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